molecular formula C13H15N3OS B1524047 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile CAS No. 1308025-21-9

2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile

Cat. No. B1524047
CAS RN: 1308025-21-9
M. Wt: 261.34 g/mol
InChI Key: BODYCWBRYRWOBR-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom .


Chemical Reactions Analysis

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Benzoxazole derivatives, such as 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile, have been extensively studied for their potential as antimicrobial agents . The incorporation of the benzoxazole moiety into pharmaceutical compounds can enhance their bioactivity, offering a promising approach for developing new antimicrobial drugs.

Agriculture: Pesticides and Fungicides

In agriculture, benzoxazole compounds are explored for their use as pesticides and fungicides . Their ability to interfere with the life cycle of pests and fungi makes them valuable for protecting crops and ensuring food security.

Materials Science: Organic Semiconductors

The benzoxazole core structure is known for its electronic properties, making it a candidate for use in organic semiconductors . These materials are crucial for the development of flexible electronics, solar cells, and light-emitting diodes (LEDs).

Environmental Science: Pollutant Degradation

Benzoxazole derivatives can play a role in environmental science by contributing to the degradation of pollutants . Their chemical structure allows them to interact with various contaminants, aiding in the breakdown and removal from the environment.

Chemical Synthesis: Catalysts and Intermediates

In chemical synthesis, benzoxazole derivatives are used as catalysts and intermediates for the construction of complex molecules . Their versatility in reactions makes them a valuable tool in the synthesis of a wide range of chemicals.

Biochemistry: Protein Interaction Studies

The unique structure of benzoxazole derivatives enables them to bind with specific proteins, making them useful in biochemistry for studying protein interactions . This application is vital for understanding biological processes and designing drugs that can modulate these interactions.

Future Directions

Benzoxazoles have been extensively used in medicinal, pharmaceutical, and industrial areas . The future directions of research could involve exploring new synthetic strategies for benzoxazole derivatives and their applications in various fields .

properties

IUPAC Name

2-amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(15,9-14)7-4-8-18-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYCWBRYRWOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCSC1=NC2=CC=CC=C2O1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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